![molecular formula C22H20N4O2S B2781066 N-(3-bromophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide CAS No. 1112395-66-0](/img/structure/B2781066.png)
N-(3-bromophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide, also known as BFPFB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds structurally related to N-(3-bromophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide have been investigated for their anticancer properties. For example, a study on a closely related compound, MGCD0103, an orally active histone deacetylase inhibitor, shows promise as an anticancer drug by selectively inhibiting HDACs 1-3 and 11, which are crucial in cancer cell proliferation and apoptosis. This compound has entered clinical trials, highlighting its potential in cancer therapy (Zhou et al., 2008).
Antifungal Properties
Another study on pyrimidine derivatives containing an amide moiety, including compounds with structural similarities to the one , found that some derivatives exhibited high antifungal activity against several pathogens. Specifically, compounds demonstrated higher antifungal activity than Pyrimethanil, a standard antifungal agent, suggesting their potential as antifungal drugs (Wu et al., 2021).
Study of Protein Interactions
Research into similar compounds has also provided insights into protein interactions, which are essential for developing targeted therapies. For instance, p-hydroxycinnamic acid derivatives were synthesized and their interactions with bovine serum albumin (BSA) were investigated. This study on the binding of these compounds with BSA and the resulting conformational changes offers valuable information for drug design and development (Meng et al., 2012).
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-3-7-16(8-4-14)11-23-18(27)12-26-13-24-20-19(25-29-21(20)22(26)28)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVBXEJOZHNJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2780983.png)
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780984.png)
![2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2780989.png)
![Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2780990.png)
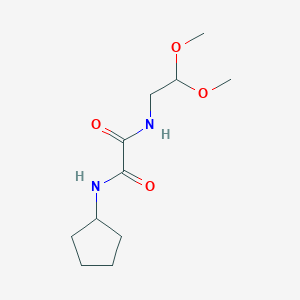
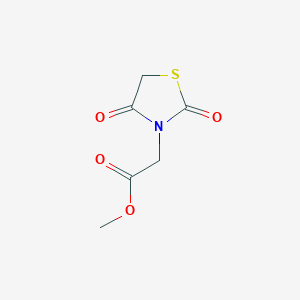
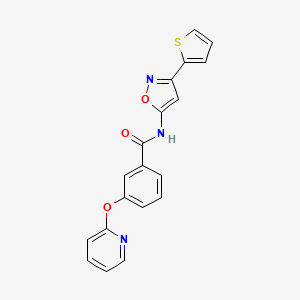
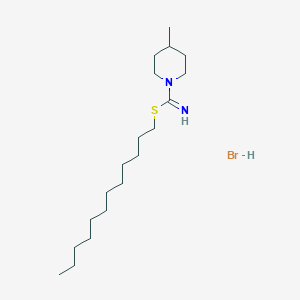
![N-benzyl-3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2780998.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2781000.png)
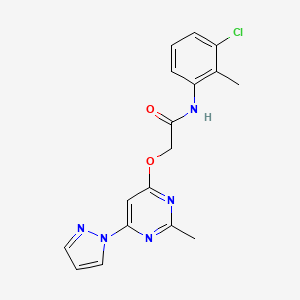
![Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride](/img/structure/B2781002.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2781006.png)